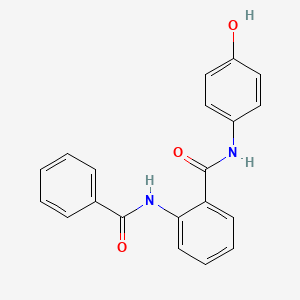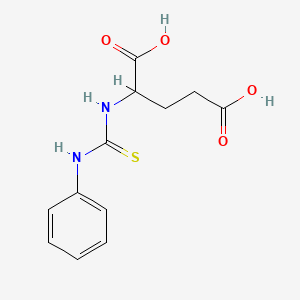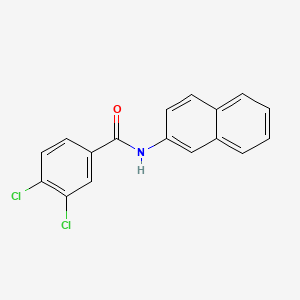![molecular formula C19H15N3O4 B3892733 {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-methoxyphenoxy}acetic acid](/img/structure/B3892733.png)
{4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-methoxyphenoxy}acetic acid
Vue d'ensemble
Description
{4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-methoxyphenoxy}acetic acid, also known as BMVCMA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-methoxyphenoxy}acetic acid involves its ability to inhibit the activity of the protein kinase CK2, which plays a critical role in cell proliferation and survival. This compound binds to the ATP-binding site of CK2, preventing the phosphorylation of downstream targets and leading to the induction of apoptosis in cancer cells. In addition, this compound exhibits antimicrobial activity by disrupting the bacterial cell membrane and inhibiting bacterial growth.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis in cancer cells and exhibit potent antimicrobial activity against various bacterial strains. Additionally, this compound has been used as a fluorescent probe for bioimaging due to its ability to selectively bind to DNA. However, the biochemical and physiological effects of this compound on normal cells and tissues are still largely unknown.
Avantages Et Limitations Des Expériences En Laboratoire
{4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-methoxyphenoxy}acetic acid has several advantages for lab experiments, including its ease of synthesis and potent biological activity. However, the limitations of this compound include its potential toxicity and lack of selectivity for specific targets.
Orientations Futures
There are several future directions for the study of {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-methoxyphenoxy}acetic acid, including the development of more selective CK2 inhibitors, the investigation of the potential use of this compound in combination with other cancer treatments, and the exploration of the antimicrobial activity of this compound against emerging bacterial strains. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound on normal cells and tissues.
In conclusion, this compound is a synthetic compound with significant potential for various scientific research applications. Its ease of synthesis, potent biological activity, and potential for use in cancer treatment, antimicrobial activity, and bioimaging make it an attractive target for further investigation. However, further research is needed to fully understand its biochemical and physiological effects and to develop more selective and effective CK2 inhibitors.
Applications De Recherche Scientifique
{4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-methoxyphenoxy}acetic acid has been extensively studied for its potential applications in various fields, including cancer treatment, antimicrobial activity, and as a fluorescent probe for bioimaging. In cancer treatment, this compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of the protein kinase CK2. This compound has also been shown to exhibit potent antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, this compound has been used as a fluorescent probe for bioimaging due to its ability to selectively bind to DNA.
Propriétés
IUPAC Name |
2-[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c1-25-17-9-12(6-7-16(17)26-11-18(23)24)8-13(10-20)19-21-14-4-2-3-5-15(14)22-19/h2-9H,11H2,1H3,(H,21,22)(H,23,24)/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMKDUUGQLLDMY-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methoxy-5-{[{[1-(2-methylbenzyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amino]methyl}phenol](/img/structure/B3892656.png)
![2-(2-hydroxyethyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3892660.png)
![4-methyl-3-nitro-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B3892661.png)

![5-amino-3-[1-cyano-2-(2,4-dimethoxyphenyl)vinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3892672.png)
![ethyl {2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetate](/img/structure/B3892682.png)

![4-methoxy-3-nitro-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B3892694.png)
![2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B3892702.png)


![5-amino-3-[1-cyano-2-(2,5-dimethoxyphenyl)vinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3892747.png)

![4-[4-(3,4-dimethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B3892767.png)